

Diacetone Fructose: Application Notes and Protocols for Cosmetic and Skincare Formulations

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Compound of Interest

Compound Name: *Diacetone fructose*

Cat. No.: *B12356002*

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Introduction

Diacetone fructose, a derivative of fructose, is increasingly recognized in the cosmetic and skincare industry for its functional properties as a humectant and moisturizing agent.[1][2] Its ability to attract and retain moisture makes it a valuable ingredient in formulations aimed at improving skin hydration and overall texture. This document provides an overview of its applications, formulation guidelines, and suggested protocols for evaluation, based on available information and general cosmetic science principles. It is important to note that while **diacetone fructose** is commercially available for cosmetic use, detailed public scientific literature on its specific efficacy, mechanism of action, and quantitative performance in skincare is limited.

Physicochemical Properties and Function

Diacetone fructose is a white to off-white powder soluble in various solvents including chloroform, ethyl acetate, and methanol. Its primary function in skincare is as a humectant, drawing moisture from the environment to the skin's surface, thereby helping to maintain hydration levels and promote a smoother, more supple complexion.[1]

Table 1: Physicochemical Properties of **Diacetone Fructose**

Property	Value
CAS Number	20880-92-6
Molecular Formula	C ₁₂ H ₂₀ O ₆
Molecular Weight	260.28 g/mol
Appearance	White to off-white powder
Solubility	Soluble in chloroform, ethyl acetate, methanol

Applications in Cosmetic and Skincare Formulations

Diacetone fructose can be incorporated into a variety of skincare products to enhance their moisturizing properties.

- Moisturizers (Creams and Lotions): As a primary or secondary humectant to provide and maintain skin hydration.
- Serums: In hydrating serums to boost moisture content and improve skin feel.
- Cleansers: To mitigate the drying effects of surfactants.
- Masks: In hydrating facial masks to provide an intensive moisture treatment.

Formulation Guidelines

Concentration: The optimal concentration of **diacetone fructose** in a formulation is not well-documented in publicly available literature. It is recommended to start with low concentrations (e.g., 1-5%) and optimize based on stability, sensory characteristics, and desired hydrating effect.

pH: The stability of **diacetone fructose** in relation to pH in cosmetic formulations is not specified in the available literature. As with most sugar-based molecules, extremes of pH should be avoided to prevent hydrolysis. It is recommended to maintain the formulation pH between 4.5 and 6.5.

Temperature: Avoid prolonged exposure to high temperatures during formulation, as this may lead to degradation. It is advisable to add **diacetone fructose** to the water phase at a temperature below 40°C.

Compatibility: **Diacetone fructose** is generally compatible with common cosmetic ingredients. However, compatibility testing with other ingredients in the final formulation is always recommended.

Experimental Protocols

The following are suggested, generalized protocols for evaluating the efficacy and stability of formulations containing **diacetone fructose**. These are not based on specific published studies for this ingredient but rather on standard methods in cosmetic science.

Protocol 1: Evaluation of Skin Hydration (In-Vivo)

Objective: To assess the short-term and long-term moisturizing effects of a cosmetic formulation containing **diacetone fructose**.

Methodology:

- Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.
- Test Areas: Demarcate test areas on the volar forearm of each subject.
- Instrumentation: Use a Corneometer® to measure skin surface hydration and a Tewameter® to measure Transepidermal Water Loss (TEWL).
- Baseline Measurement: Record baseline hydration and TEWL readings for all test areas.
- Product Application: Apply a standardized amount of the test formulation (containing **diacetone fructose**) and a placebo (vehicle without **diacetone fructose**) to the designated test areas. One area should remain untreated as a control.
- Measurements:
 - Short-term: Measure hydration and TEWL at 1, 2, 4, and 8 hours post-application.

- Long-term: Instruct subjects to apply the products twice daily for a period of 4 weeks. Measure hydration and TEWL at weekly intervals.
- Data Analysis: Statistically compare the changes in hydration and TEWL from baseline for the test formulation, placebo, and untreated control areas.

Table 2: Hypothetical Data Presentation for Skin Hydration Study

Time Point	% Change in Hydration (Test Formulation)	% Change in Hydration (Placebo)	% Change in TEWL (Test Formulation)	% Change in TEWL (Placebo)
1 Hour	+X%	+Y%	-A%	-B%
8 Hours	+X%	+Y%	-A%	-B%
Week 4	+X%	+Y%	-A%	-B%

Protocol 2: Stability Testing of a Formulation Containing Diacetone Fructose

Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing **diacetone fructose** under various conditions.

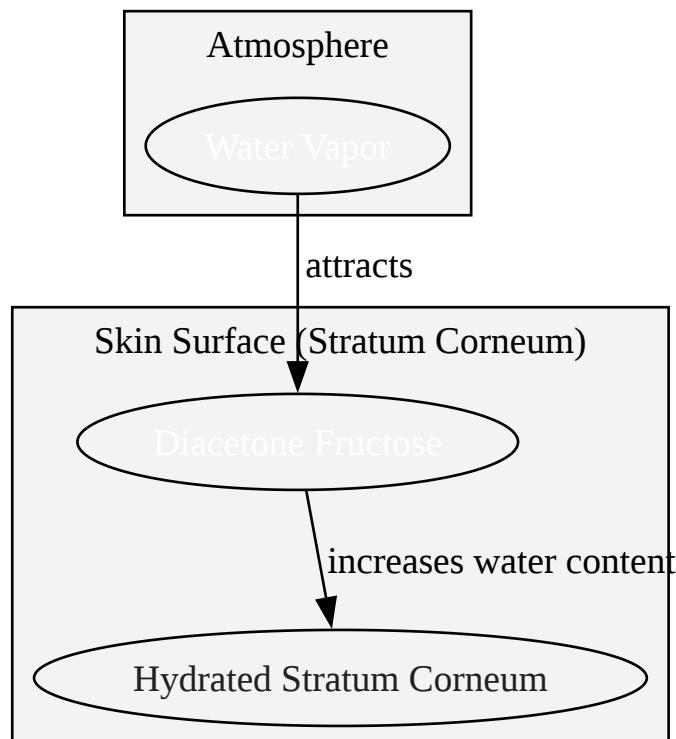
Methodology:

- Sample Preparation: Prepare the final formulation containing **diacetone fructose**.
- Storage Conditions: Store samples under the following conditions for a period of 3 months:
 - Room Temperature (20-25°C)
 - Elevated Temperature (40°C)
 - Reduced Temperature (4°C)
 - Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles)

- Light Exposure (in a light box with controlled UV and visible light)
- Evaluation Parameters: At specified intervals (e.g., 1, 2, and 3 months), evaluate the samples for the following:
 - Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.
 - Chemical Stability: Concentration of **diacetone fructose** using an appropriate analytical method (e.g., HPLC-RID).
- Data Analysis: Compare the results at each time point to the initial measurements to determine any significant changes.

Mechanism of Action (Hypothesized)

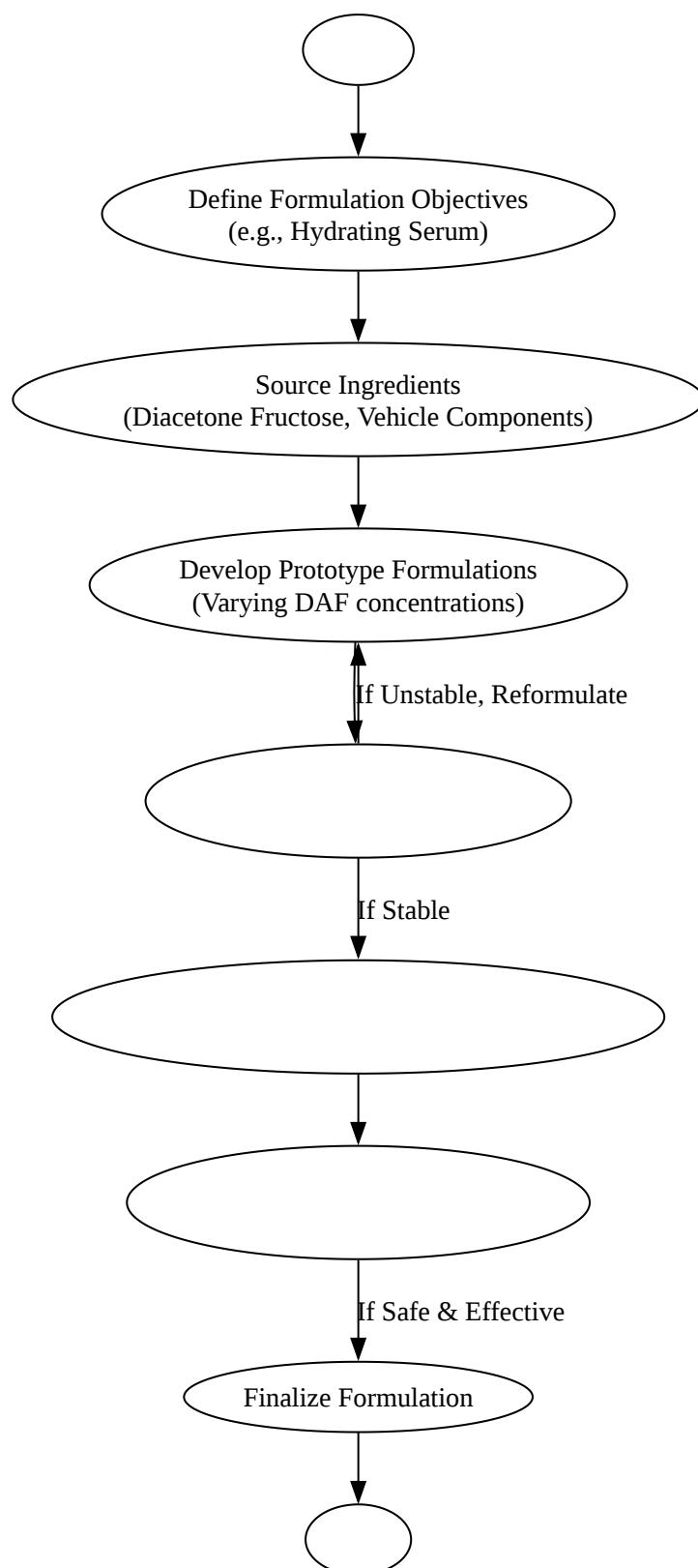
While specific signaling pathways modulated by topical **diacetone fructose** have not been elucidated in the literature, its primary mechanism is believed to be its humectant nature. By binding to water molecules, it helps to increase the water content of the stratum corneum, the outermost layer of the skin.



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Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing and evaluating a cosmetic formulation containing **diacetone fructose**.

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Safety and Regulatory

There is no specific safety assessment for **diacetone fructose** in cosmetics available from regulatory bodies like the Cosmetic Ingredient Review (CIR) Panel. However, fructose itself is listed by the U.S. Food and Drug Administration (FDA) as a Generally Recognized as Safe (GRAS) food substance. As with any new ingredient, it is crucial to conduct appropriate safety testing, such as human repeat insult patch testing (HRIPT), to ensure the final formulation is non-irritating and non-sensitizing.

Conclusion

Diacetone fructose shows promise as a humectant in cosmetic and skincare formulations. Its primary benefit lies in its ability to enhance skin hydration. While extensive, publicly available scientific data on its specific performance and mechanism of action is currently lacking, the general principles of cosmetic science can be applied to formulate and evaluate products containing this ingredient. Further research is warranted to fully characterize its efficacy, optimal use concentrations, and potential secondary benefits for the skin. Researchers and formulators are encouraged to conduct their own studies to substantiate claims and ensure product safety and stability.

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References

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